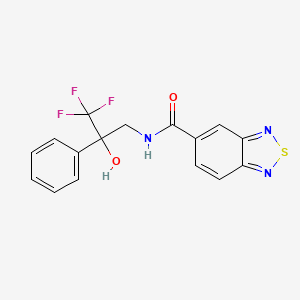

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N3O2S/c17-16(18,19)15(24,11-4-2-1-3-5-11)9-20-14(23)10-6-7-12-13(8-10)22-25-21-12/h1-8,24H,9H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNLOHVGHWKBIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC3=NSN=C3C=C2)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the trifluoromethylated intermediate. This intermediate is then reacted with benzothiadiazole derivatives under specific conditions to yield the final product. Common reagents used in these reactions include trifluoromethylating agents, bases, and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to alter the oxidation state of the compound.

Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various derivatives with modified functional groups .

Scientific Research Applications

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate ion channels or receptors in biological systems, leading to its observed pharmacological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural Analogues of Benzothiadiazole Derivatives

(a) 2-(Thiophen-2-yl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)acetamide (CAS: 1351599-82-0)

- Core Structure : Replaces the benzothiadiazole with a thiophene ring.

- Key Differences : The acetamide group (CH3-C=O-NH-) instead of benzothiadiazole-carboxamide reduces aromaticity and electron-withdrawing effects.

- Impact: The thiophene’s lower electronegativity compared to benzothiadiazole may decrease stability under oxidative conditions but improve solubility in non-polar solvents .

(b) N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide

- Core Structure : Benzothiazole (S-N fused to benzene) instead of benzothiadiazole.

- Key Differences : The pyrazole-thiophene substituent introduces additional hydrogen-bonding sites.

- Impact : Benzothiazole’s reduced electron deficiency compared to benzothiadiazole may alter binding affinity in biological systems .

(c) N-(3-(Furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (CAS: 1421449-12-8)

- Core Structure: 1,2,3-Thiadiazole (non-fused) instead of benzothiadiazole.

- Key Differences : The furan substituent introduces oxygen-based electron-donating effects.

Substituent Effects

(a) Trifluoromethyl vs. Halogenated Substituents

- Example : N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (cyprofuram) .

- Comparison : The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to chlorinated analogs, which may improve membrane permeability .

(b) Hydroxypropyl vs. Alkyl Chains

- Example : N-(3-Methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine (methoprotryne) .

(b) Spectroscopic Confirmation

- 1H-NMR : Analogues like N-(4-chlorophenyl)-N-[1(S)-1-phenylethyl]thiourea () show aromatic protons at δ 7.5–8.2 ppm, similar to the target compound’s phenyl and benzothiadiazole protons .

- X-ray Crystallography : SHELX software () is widely used for confirming stereochemistry, as seen in for imine configuration .

Biological Activity

N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2H-1,3-benzodioxole-5-carboxamide is with a molecular weight of approximately 392.4 g/mol. The compound features a trifluoromethyl group, a hydroxy group, and a benzodioxole moiety, contributing to its distinctive properties.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Benzodioxole Moiety : This can be achieved through cyclization of catechol derivatives.

- Introduction of the Trifluoromethyl Group : Achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.

- Amide Bond Formation : The final step involves coupling the benzodioxole moiety with the trifluoromethylated intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Pharmacological Profile

Research indicates that N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2H-1,3-benzodioxole-5-carboxamide exhibits several pharmacological activities:

- Anesthetic Activity : Analogues of this compound have shown potent anesthetic effects by reducing the minimum alveolar concentration (MAC) of isoflurane without significant cardiovascular side effects .

- Anticonvulsant Properties : It has demonstrated anticonvulsant activity in various animal models, particularly in maximal electroshock (MES) tests . The therapeutic index for anticonvulsant activity was reported to be around 10 for MES activity.

Mechanistic Insights

The mechanism by which this compound exerts its effects appears to involve interactions with GABA(A) receptors. Studies have shown that at certain concentrations, it enhances GABA(A) current in hippocampal neurons . However, further mechanistic studies are needed to fully elucidate its action on voltage-gated ion channels and other potential targets.

Comparative Analysis with Related Compounds

A comparison of similar compounds reveals that N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2H-1,3-benzodioxole-5-carboxamide stands out due to its unique trifluoromethyl substitution and dual functional groups (hydroxy and carboxamide). This results in a distinctive pharmacological profile compared to other compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3,3,3-Trifluoro-2-hydroxy-N-(phenyl)propanamide | Trifluoromethyl group; phenyl moiety | Anesthetic; Anticonvulsant |

| 4-Hydroxy-N-(phenyl)benzamide | Hydroxy group; phenyl moiety | Anticonvulsant |

| 5-Carboxy-N-(phenyl)benzamide | Carboxylic acid; phenyl moiety | Potential analgesic |

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Anesthetic Studies : In a controlled study involving animal models, the compound significantly reduced MAC values for isoflurane without affecting heart rate or blood pressure at therapeutic doses .

- Anticonvulsant Efficacy : In another study focusing on seizure models, N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2H-1,3-benzodioxole-5-carboxamide exhibited robust anticonvulsant properties with minimal side effects .

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide?

Answer: The synthesis requires multi-step protocols involving:

- Core formation : Condensation reactions to assemble the benzothiadiazole ring (common in benzothiadiazole derivatives) .

- Functionalization : Introduction of the trifluoro-hydroxy-phenylpropyl group via nucleophilic substitution or coupling reactions under controlled conditions (temperature: 60–80°C, inert atmosphere) .

- Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: DMSO/water) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Answer: Use a combination of spectroscopic and analytical methods:

- NMR Spectroscopy : H and C NMR to verify proton environments (e.g., trifluoromethyl group at δ 110–120 ppm for C) and aromatic ring connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1680 cm) and hydroxyl groups (O-H at ~3400 cm) .

Q. Example Contradiction :

Q. What solvent systems are optimal for evaluating the compound’s solubility and stability?

Answer:

- Polar aprotic solvents : DMSO or DMF for dissolution (solubility >50 mg/mL) .

- Aqueous stability : Test in PBS buffer (pH 7.4) at 37°C; monitor degradation via HPLC over 24–72 hours .

- Light sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the benzothiadiazole core .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trifluoro-hydroxy-phenylpropyl moiety in nucleophilic reactions?

Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for substitution reactions at the hydroxypropyl group .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

- Validation : Compare computational predictions with experimental yields (e.g., ±10% error tolerance) .

Q. What strategies resolve contradictions in bioactivity data across different assay conditions?

Answer:

- Dose-Response Curves : Test across a wide concentration range (nM to μM) to identify non-linear effects .

- Assay-Specific Optimization : Adjust parameters (e.g., serum concentration in cell-based assays) to mitigate false negatives .

- Meta-Analysis : Cross-reference data with structurally similar benzothiadiazoles (e.g., N-[3-(difluoromethoxy)phenyl] derivatives) to identify trends .

Q. Example :

- If cytotoxicity varies between MTT and ATP assays, validate via flow cytometry to rule out assay interference .

Q. How can impurities from incomplete trifluoromethyl group incorporation be quantified and mitigated?

Answer:

- Analytical HPLC : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) to detect unreacted intermediates .

- Reaction Monitoring : Employ in situ F NMR to track trifluoromethyl group incorporation in real time .

- Mitigation : Increase equivalents of trifluoromethylating agent (e.g., Umemoto’s reagent) and optimize reaction time (4–6 hours) .

Q. What in silico tools are recommended for predicting metabolic pathways of this compound?

Answer:

- SwissADME : Predict cytochrome P450 interactions and metabolic hotspots (e.g., hydroxylation at the phenyl ring) .

- Meteor Nexus : Simulate Phase I/II metabolism to identify potential toxic metabolites (e.g., glutathione adducts) .

- Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Q. How to design SAR studies targeting the benzothiadiazole core for enhanced bioactivity?

Answer:

- Core Modifications : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at position 4 of the benzothiadiazole .

- Biological Testing : Prioritize analogs for assays based on computational docking scores (e.g., Glide SP ≥ -8 kcal/mol) .

- Data Integration : Use heatmaps to correlate substituent effects with IC values in target assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.